N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride

Description

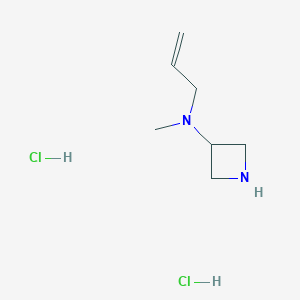

N-Methyl-N-prop-2-enylazetidin-3-amine dihydrochloride is a quaternary ammonium compound featuring an azetidine (four-membered saturated heterocyclic ring) core substituted with methyl and prop-2-enyl (allyl) groups at the nitrogen atom. The dihydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

N-methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-3-4-9(2)7-5-8-6-7;;/h3,7-8H,1,4-6H2,2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVZHZGIVARMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)C1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Cyclization strategies often employ β-amino alcohols or diamines as starting materials. For example, the reaction of epichlorohydrin with benzhydrylamine yields 1-benzhydrylazetidin-3-ol, a common intermediate in azetidine chemistry. Adapting this method, substituting benzhydrylamine with N-methyl-N-propenylamine could theoretically yield the target scaffold. However, the steric bulk of the propenyl group may hinder cyclization, necessitating optimized conditions such as elevated temperatures or Lewis acid catalysis.

Functionalization of Preformed Azetidines

Modifying existing azetidine rings avoids the challenges of ring formation. For instance, 1-benzhydrylazetidin-3-ol has been converted to 3-amino derivatives via mesylation and subsequent ammonolysis. By analogy, introducing substituents at the azetidine nitrogen (N-methyl and N-propenyl) prior to functionalizing position 3 could streamline synthesis. Protecting group strategies, such as using benzhydryl or tert-butoxycarbonyl (Boc) groups, are critical to prevent undesired side reactions during alkylation.

Protecting Group Strategies

Benzhydryl Protection

The benzhydryl group, widely used in azetidine synthesis, facilitates ring formation and subsequent functionalization. For example, 1-benzhydrylazetidin-3-amine has been synthesized via mesylation-amination, with the benzhydryl group later removed via hydrogenolysis. Adapting this to the target compound would involve:

- Synthesizing 1-benzhydrylazetidin-3-amine.

- Alkylating the nitrogen with methyl and propenyl groups.

- Deprotecting under acidic or reductive conditions.

This method ensures regioselectivity but adds synthetic steps.

Boc Protection

The Boc group offers orthogonal protection for the azetidine nitrogen. After Boc-deprotection with trifluoroacetic acid, the free amine can be alkylated sequentially with methyl iodide and propenyl bromide. This strategy minimizes side reactions but requires anhydrous conditions.

Case Studies from Literature

Synthesis of 3-Amino-1-benzhydrylazetidine

Li et al. (2006) demonstrated a scalable two-step synthesis of 3-amino-1-benzhydrylazetidine:

- Mesylation : 1-Benzhydrylazetidin-3-ol reacted with MsCl in acetonitrile, yielding the mesylate in 95% yield.

- Amination : Heating the mesylate with ammonium hydroxide/isopropanol at 70°C produced the amine in 72–84% yield.

This protocol’s success hinges on the stability of the mesylate intermediate and the use of a Parr reactor to maintain pressure during amination.

Haloperidol-Azetidine Derivatives

Figueroa-Valverde et al. (2014) synthesized azetidine-haloperidol hybrids via chloroacetyl chloride-mediated cyclization. While distinct from the target compound, this work highlights the utility of acyl chlorides in azetidine ring formation, suggesting potential adaptations for N-alkylation.

Proposed Synthetic Routes for N-Methyl-N-prop-2-enylazetidin-3-amine Dihydrochloride

Route 1: Sequential Alkylation and Mesylation-Amination

- Ring Formation : React N-methyl-N-propenylamine with epichlorohydrin to form 1-methyl-1-propenylazetidin-3-ol.

- Mesylation : Treat with MsCl/triethylamine to form the mesylate.

- Amination : Displace mesylate with ammonia, followed by HCl salt formation.

Challenges : Steric hindrance during cyclization may reduce yields.

Route 2: Protecting Group-Mediated Synthesis

- Benzhydryl Protection : Synthesize 1-benzhydrylazetidin-3-amine via literature methods.

- N-Alkylation : Replace benzhydryl with methyl/propenyl via alkylation or transition-metal catalysis.

- Deprotection and Salt Formation .

Advantages : High regiocontrol; leverages established protocols.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The prop-2-enyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

- Azetidine vs. Linear Chain : Azetidine derivatives (e.g., compounds from ) exhibit constrained ring geometry, which may enhance binding specificity in catalytic or biological systems compared to linear analogs like 2-chloro-N,N-dimethylpropylamine hydrochloride .

- Salt Form : Dihydrochloride salts (e.g., target compound vs. N-ethyl analog ) improve aqueous solubility, critical for in vitro assays or formulation development.

Biological Activity

N-Methyl-N-prop-2-enylazetidin-3-amine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Methyl-N-prop-2-enylazetidin-3-amine is classified as a β-lactam derivative. The presence of the azetidine ring and the N-methyl group contribute to its unique biological properties. The dihydrochloride salt form enhances its solubility, facilitating biological assays.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, in the MCF-7 breast cancer cell line, it demonstrated IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of N-Methyl-N-prop-2-enylazetidin-3-amine

The mechanism underlying the antiproliferative activity of N-Methyl-N-prop-2-enylazetidin-3-amine involves tubulin destabilization. This compound inhibits tubulin polymerization by interacting at the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses revealed that treated MCF-7 cells were arrested in the G2/M phase, confirming its antimitotic properties .

Case Studies

- Study on MCF-7 Cells : In vitro experiments demonstrated that exposure to N-Methyl-N-prop-2-enylazetidin-3-amine resulted in significant apoptosis as indicated by increased Annexin V staining. Confocal microscopy showed disrupted microtubule organization post-treatment, further supporting its role as a microtubule-targeting agent .

- In Vivo Evaluation : Preliminary in vivo studies assessed the compound's efficacy against tumor growth in murine models. Results indicated a marked reduction in tumor size and weight compared to control groups, suggesting potential for clinical application in cancer therapy .

Additional Biological Activities

Beyond its antitumor effects, N-Methyl-N-prop-2-enylazetidin-3-amine has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR has implications for treating various malignancies and conditions characterized by rapid cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.